
6-Methoxy-2,3-dimethylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2,3-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the benzene ring, along with an aniline group (-NH₂) that is protonated to form the hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-dimethylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2,3-dimethylanisole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Formation of Hydrochloride Salt: The resulting 6-methoxy-2,3-dimethylaniline is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 6-Methoxy-2,3-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.
科学研究应用
6-Methoxy-2,3-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its aromatic amine structure.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of 6-Methoxy-2,3-dimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity. The protonated aniline group can form hydrogen bonds and ionic interactions with target molecules, affecting their activity and function.
相似化合物的比较
2,6-Dimethylaniline: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
3-Methoxy-2,6-dimethylaniline: Similar but with different positions of the methoxy and methyl groups, leading to different chemical properties.
2,3-Dimethylanisole: Lacks the aniline group, making it less reactive in certain types of reactions.
Uniqueness: 6-Methoxy-2,3-dimethylaniline hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups, along with the protonated aniline, makes it a versatile compound for various applications.
属性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC 名称 |
6-methoxy-2,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-5-8(11-3)9(10)7(6)2;/h4-5H,10H2,1-3H3;1H |
InChI 键 |
URGRTKFOEUNGNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)OC)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)

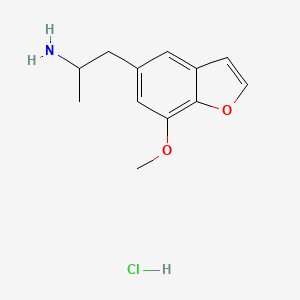


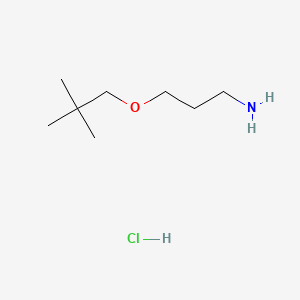
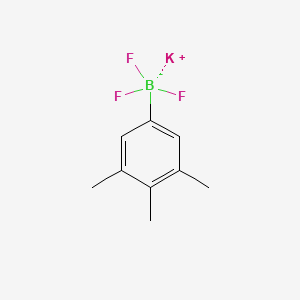
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)

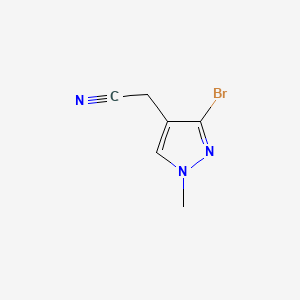
amine hydrochloride](/img/structure/B13463293.png)
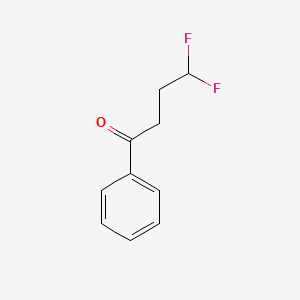

![2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13463317.png)
